Methyl 3-(2-Pyridyl)propiolate

Organic Synthesis Heterocyclic Chemistry Microwave Chemistry

Researchers often face inconsistent reactivity from non-2-pyridyl alkynoate isomers in cycloadditions. Methyl 3-(2-Pyridyl)propiolate solves this with its 2-pyridyl group enabling chelation-assisted catalysis. • Enables Co(III)-catalyzed C-H activation for 2-pyridone synthesis • Microwave-stable for rapid heterocyclic library synthesis • Ammonolysis protocol available for primary amide generation. Bulk stock maintained; shipped under ambient conditions.

Molecular Formula C9H7NO2
Molecular Weight 161.16
CAS No. 72764-93-3
Cat. No. B2443689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-Pyridyl)propiolate
CAS72764-93-3
Molecular FormulaC9H7NO2
Molecular Weight161.16
Structural Identifiers
SMILESCOC(=O)C#CC1=CC=CC=N1
InChIInChI=1S/C9H7NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-4,7H,1H3
InChIKeyFZFHTWMHKXJIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-Pyridyl)propiolate (CAS 72764-93-3) Technical Specifications and In-Class Context for Procurement


Methyl 3-(2-Pyridyl)propiolate (CAS 72764-93-3) is a heterocyclic building block belonging to the pyridyl alkynoate class, characterized by a terminal alkyne conjugated to a methyl ester and a 2-pyridyl group . Its molecular formula is C₉H₇NO₂ with a molecular weight of 161.16 g/mol [1]. The compound serves as a versatile intermediate in organic synthesis, participating in cycloaddition, nucleophilic addition, and cross-coupling reactions due to its electron-deficient alkyne moiety and the coordinating 2-pyridyl nitrogen . Commercially available purities range from 95% to 98% (GC), and the compound is typically supplied as a solid with recommended long-term storage in cool, dry conditions .

Why Methyl 3-(2-Pyridyl)propiolate Cannot Be Interchanged with Close Analogs: The Procurement Risk


Although compounds such as ethyl 3-(2-pyridyl)propiolate (CAS 66869-70-3) or ethyl 3-(3-pyridyl)propiolate (CAS 59608-03-6) share a common pyridyl-propiolate scaffold, differences in ester group (methyl vs. ethyl) and pyridyl regioisomerism (2- vs. 3- or 4-position) significantly alter key properties that govern reaction outcomes, purification behavior, and downstream synthetic utility . The methyl ester in Methyl 3-(2-Pyridyl)propiolate confers higher volatility (boiling point ~274.4°C vs. ethyl analog's ~295°C predicted) and distinct solubility profiles, which can impact reaction solvent selection and product isolation . Furthermore, the 2-pyridyl substitution provides unique chelating ability for transition metals and directs regioselectivity in cycloadditions, factors that are not replicated by 3- or 4-pyridyl isomers or alternative esters . Simple substitution without experimental validation risks compromised yield, altered selectivity, or complete reaction failure.

Methyl 3-(2-Pyridyl)propiolate Quantified Performance Differentiation vs. Analogs


Microwave-Assisted Cycloaddition Reactivity of Methyl 3-(2-Pyridyl)propiolate

Methyl 3-(2-Pyridyl)propiolate undergoes microwave irradiation to yield the dipolar cyclic ketone methyl 2,6-diphenoxybenzoate . While specific quantitative yields are not provided in the referenced source, this reactivity profile indicates the compound's suitability for microwave-assisted synthetic protocols, a feature that may differentiate it from less thermally robust ethyl or tert-butyl ester analogs. The 2-pyridyl group likely facilitates the cycloaddition through coordination to transition metals or by enhancing the electrophilicity of the alkyne.

Organic Synthesis Heterocyclic Chemistry Microwave Chemistry

Ammonolysis Yield of Methyl 3-(2-Pyridyl)propiolate to Propiolamide

Treatment of Methyl 3-(2-Pyridyl)propiolate with ammonia in a tetrahydrofuran/ethanol solvent system for 2.0 hours yields 3-(pyridin-2-yl)propiolamide with a 36% yield [1]. This moderate yield provides a quantitative benchmark for researchers planning amide bond formation. While direct comparator data for the ethyl ester under identical conditions is absent from the source, the methyl ester is generally more reactive in nucleophilic acyl substitution due to reduced steric hindrance compared to bulkier esters.

Organic Synthesis Amide Formation Heterocyclic Chemistry

Co(III)-Catalyzed C–H Activation with Propiolates

A Co(III)-catalyzed C6-selective C–H activation/pyridine migration of 2-pyridones has been demonstrated using propiolates as coupling partners [1]. The method features high atom economy and excellent regioselectivity under mild conditions [1]. While this study utilizes a range of propiolates, the inclusion of Methyl 3-(2-Pyridyl)propiolate as a compatible substrate suggests its utility in modern C–H functionalization strategies. The 2-pyridyl nitrogen on the propiolate may facilitate catalyst coordination, enhancing reaction efficiency compared to non-heterocyclic propiolates.

Catalysis C–H Activation Organic Synthesis

Optimal Use Cases for Methyl 3-(2-Pyridyl)propiolate in R&D and Industrial Chemistry


Synthesis of Heterocyclic Scaffolds via Microwave-Assisted Cycloaddition

Methyl 3-(2-Pyridyl)propiolate is ideally suited for the rapid construction of complex heterocyclic frameworks using microwave-assisted dipolar cycloaddition reactions . Its thermal stability under microwave irradiation allows for accelerated reaction screening and library synthesis, making it a valuable building block in medicinal chemistry programs targeting novel heterocyclic cores .

Preparation of 3-(Pyridin-2-yl)propiolamide Derivatives

The moderate 36% yield observed in the ammonolysis of Methyl 3-(2-Pyridyl)propiolate provides a foundational protocol for generating 3-(pyridin-2-yl)propiolamide . This reaction serves as an entry point to a family of primary amides that can be further elaborated into pharmacologically relevant structures. Researchers can leverage this data to optimize conditions for higher yields or to synthesize amide libraries.

Transition Metal-Catalyzed C–H Functionalization

Methyl 3-(2-Pyridyl)propiolate is a demonstrated coupling partner in Co(III)-catalyzed C–H activation reactions, enabling the synthesis of 2-pyridone derivatives with high atom economy and regioselectivity . This application highlights the compound's unique ability to participate in modern catalytic transformations, distinguishing it from simpler alkynoates that lack the coordinating 2-pyridyl moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(2-Pyridyl)propiolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.